4-Methyl-1-benzothiophene-5-carboxylic acid
Description
4-Methyl-1-benzothiophene-5-carboxylic acid is a heterocyclic organic compound featuring a benzothiophene core fused with a benzene and thiophene ring. The methyl group at position 4 and the carboxylic acid moiety at position 5 confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
4-methyl-1-benzothiophene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-6-7-4-5-13-9(7)3-2-8(6)10(11)12/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCDWRWOZOGXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-benzothiophene-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 4-methylthiophenol with maleic anhydride, followed by cyclization and oxidation steps. Another method includes the use of palladium-catalyzed coupling reactions, which offer regioselectivity and functional group tolerance .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-benzothiophene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or nitro-substituted benzothiophenes.
Scientific Research Applications
Medicinal Chemistry Applications
1. Pharmacological Properties
4-Methyl-1-benzothiophene-5-carboxylic acid and its derivatives have shown promise in treating a variety of diseases through mechanisms involving receptor activation. Notably, these compounds can activate peroxisome proliferator-activated receptors (PPARs), which play crucial roles in metabolic processes and inflammation.
- Therapeutic Uses : The compound has been proposed for the treatment of conditions such as:
- Diabetes : It may help manage hypoglycemia and hyperlipidemia, as well as complications associated with diabetes .
- Inflammatory Diseases : Its anti-inflammatory properties suggest potential use in conditions like rheumatoid arthritis, asthma, and ulcerative colitis .
- Cancer : Some studies indicate that benzothiophene derivatives can modulate immune responses against tumors, making them candidates for cancer therapy .
2. Case Studies
A notable study demonstrated the effectiveness of benzothiophene derivatives in a mouse model for multiple sclerosis, where they acted as dual antagonists of EP2 and EP4 receptors, potentially aiding in autoimmune disorder treatments . Another investigation highlighted the ability of these compounds to stabilize atherosclerotic plaques, suggesting cardiovascular benefits .
Material Science Applications
1. Synthesis of Functional Materials
The compound's unique structure allows it to be utilized in synthesizing advanced materials. For instance, it can be incorporated into polymers or coatings that require specific thermal or chemical resistance properties.
2. Nanotechnology
Recent advancements have explored the encapsulation of cytotoxic therapeutics using nanoparticles derived from benzothiophene compounds. This method enhances drug delivery systems by improving the solubility and stability of therapeutic agents while minimizing toxicity .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Diabetes management | PPAR activation for metabolic control |
| Treatment of inflammatory diseases | Anti-inflammatory effects | |
| Cancer therapy | Immune modulation against tumors | |
| Material Science | Synthesis of advanced materials | Enhanced thermal and chemical resistance |
| Drug delivery systems | Improved solubility and reduced toxicity |
Mechanism of Action
The mechanism of action of 4-Methyl-1-benzothiophene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
(a) Thiophene Derivatives
- 5-Methylthiophene-2-carboxylic acid ():
- Structure : Lacks the fused benzene ring, reducing aromatic conjugation.
- Properties : Lower molecular weight (154.16 g/mol vs. 206.25 g/mol) and higher solubility in polar solvents due to reduced hydrophobicity.
- Applications : Less suited for rigid ligand systems but used in small-molecule agrochemicals.
(b) Benzimidazole Derivatives
- 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid ():
- Structure : Replaces sulfur with two nitrogen atoms in the heterocycle, enhancing hydrogen-bonding capacity.
- Properties : Higher acidity (pKa ~3.5–4.0 for benzimidazole vs. ~2.8–3.2 for benzothiophene-carboxylic acid) due to electron-withdrawing effects of the imidazole ring.
- Applications : Preferred in pH-sensitive drug formulations (e.g., proton pump inhibitors).
(c) Thiazole Derivatives
- 4-Methylthiazole-5-carboxylic acid ():
- Structure : Contains a sulfur and nitrogen atom in the five-membered ring, increasing polarity.
- Properties : Stronger coordination to metal ions (e.g., Zn²⁺) compared to benzothiophene derivatives.
- Applications : Used in catalysis and metalloproteinase inhibitors.
Biological Activity
4-Methyl-1-benzothiophene-5-carboxylic acid is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C_11H_10O_2S
- Molecular Weight : 194.25 g/mol
- Melting Point : Approximately 211°C
- Boiling Point : Approximately 376.2°C
The compound features a benzothiophene core with a carboxylic acid group and a methyl substituent, which may influence its reactivity and biological properties .
The biological activity of this compound is believed to stem from its interactions with various molecular targets:
- Antimicrobial Activity : The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects.
- Anticancer Properties : Research indicates that it could interfere with cell proliferation pathways or induce apoptosis in cancer cells .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, although specific quantitative data remains limited. The compound's mechanism may involve disrupting cellular processes essential for bacterial survival .
Anticancer Effects
Research indicates potential anticancer properties, with studies suggesting that derivatives of this compound can inhibit cancer cell growth. The specific pathways affected include those involved in cell cycle regulation and apoptosis induction .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Unique Features |
|---|---|
| Benzothiophene | Parent compound without methyl and carboxylic acid groups |
| 2-Methyl-1-benzothiophene-5-carboxylic acid | Methyl group at position 2 |
| 3-Methyl-1-benzothiophene-5-carboxylic acid | Methyl group at position 3 |
| 7-Chloro-1-benzothiophene-2-carboxylic acid | Contains chlorine, altering reactivity |
This table illustrates how variations in substituents can influence chemical behavior and potential applications, highlighting the unique biological activity profile of the target compound .
Case Studies and Research Findings
Several studies have explored the biological activities associated with thiophene derivatives, including this compound:
- Inhibition Studies : In vitro assays have shown that thiophene derivatives can inhibit enzymes such as xanthine oxidase, which is crucial in purine metabolism. Compounds similar to our target have demonstrated IC50 values in the micromolar range, indicating moderate potency .
- Anti-inflammatory Activity : Some thiophene-based compounds have shown promise as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory processes. While specific data on our compound is limited, its structural characteristics suggest potential anti-inflammatory activity .
- Cancer Cell Studies : Research involving various benzothiophene derivatives has indicated their ability to induce apoptosis in cancer cells. While direct studies on this compound are scarce, its structural analogs have shown significant anticancer activity .
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-1-benzothiophene-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of thiophene precursors or functionalization of benzothiophene scaffolds. For example, thermochemical data from analogous compounds (e.g., 2-methyl-5-(4-methylphenyl)-3-furancarboxylic acid) can guide optimization of temperature and solvent systems to maximize yield . Intermediate purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the carboxylic acid derivative. Hydrazide intermediates, as seen in thiophene-carboxylic acid syntheses, may also serve as precursors for further functionalization .
Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining bond lengths, angles, and torsional conformations . For accurate results, ensure high-quality crystals via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate). Data collection at low temperatures (100 K) minimizes thermal motion artifacts.
Q. What analytical techniques are suitable for purity assessment and functional group identification?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (acidified with 0.1% trifluoroacetic acid) to assess purity (>95% target) .
- FT-IR : Characterize the carboxylic acid group via O-H stretch (2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- NMR : ¹H NMR in DMSO-d₆ resolves methyl (δ ~2.5 ppm) and aromatic proton environments (δ 7.0–8.0 ppm).
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps, electrostatic potentials, and nucleophilic/electrophilic sites. Thermochemical data (e.g., sublimation enthalpy from analogous compounds) informs solvent interactions and stability . Molecular docking studies assess binding affinity to biological targets (e.g., enzymes or receptors).
Q. What strategies address contradictions in reported biological activity data for benzothiophene derivatives?
- Methodological Answer :
- Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., MIC for antimicrobial activity; IC₅₀ for cytotoxicity).
- Metabolic Stability : Test in vitro liver microsomes to rule out false positives from rapid degradation.
- Structural Analogues : Compare with 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid, which shows antimicrobial activity via membrane disruption .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer :
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., nitro or chloro) at the 4-methyl position to enhance metabolic stability.
- Bioisosteric Replacement : Replace the benzothiophene core with furan or oxazole rings (as seen in 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid derivatives) to optimize solubility .
- Prodrug Strategies : Esterify the carboxylic acid group (e.g., ethyl ester) to improve bioavailability, followed by enzymatic hydrolysis in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
